molecular formula C12H8F3N B8157855 5,2',3'-Trifluorobiphenyl-3-ylamine

5,2',3'-Trifluorobiphenyl-3-ylamine

Cat. No.: B8157855
M. Wt: 223.19 g/mol
InChI Key: PFSQTYHRXYEFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,2’,3’-Trifluorobiphenyl-3-ylamine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 5, 2’, and 3’ positions, and an amine group is attached at the 3 position. This compound is known for its applications in organic synthesis and as an intermediate in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,2’,3’-Trifluorobiphenyl-3-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl derivatives, such as 3,4,5-trifluorobiphenyl.

    Nitration: The biphenyl derivative undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of 5,2’,3’-Trifluorobiphenyl-3-ylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Industrial methods may also include continuous flow reactors and automated systems for efficient production .

Chemical Reactions Analysis

Types of Reactions

5,2’,3’-Trifluorobiphenyl-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Scientific Research Applications

Synthesis of Pharmaceuticals

5,2',3'-Trifluorobiphenyl-3-ylamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances biological activity and selectivity. For example:

  • Muscarinic Receptor Antagonists : The compound has been utilized in developing highly potent muscarinic M3 receptor antagonists, which are valuable for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma. These compounds exhibit high affinity and selectivity due to structural modifications involving trifluorobiphenyl derivatives .

Agrochemical Intermediates

In the agrochemical sector, this compound is used as an intermediate for synthesizing herbicides and fungicides. Its application includes:

  • Fluxapyroxad Synthesis : The compound is a precursor in the synthesis of fluxapyroxad, a broad-spectrum fungicide. The synthesis process involves reactions with trifluorophenylboronic acid under mild conditions to produce high yields of the desired product .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLED materials due to its ability to facilitate charge transport and enhance device performance .

Case Study 1: Synthesis Methodology

A recent study highlighted an efficient synthesis route for producing this compound from 3,4,5-trifluoro-bromobenzene. This method demonstrated advantages such as high yield and simplified purification processes, making it suitable for large-scale industrial applications .

Synthesis MethodYield (%)Reaction Conditions
Trifluoro-bromobenzene + Aniline85%Mild conditions with palladium catalyst

Case Study 2: Pharmaceutical Development

Research conducted on muscarinic receptor antagonists derived from this compound showed promising results in terms of selectivity and potency. The study reported Ki values ranging from 0.069 to 0.084 nM for selected derivatives, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 5,2’,3’-Trifluorobiphenyl-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorobiphenyl-2-ylamine
  • 3,4,5-Trifluoro-2’-aminobiphenyl
  • 2-(3,4,5-Trifluorophenyl)aniline

Uniqueness

5,2’,3’-Trifluorobiphenyl-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine atoms and the amine group influences its reactivity and interactions with other molecules, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

3-(2,3-difluorophenyl)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSQTYHRXYEFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.